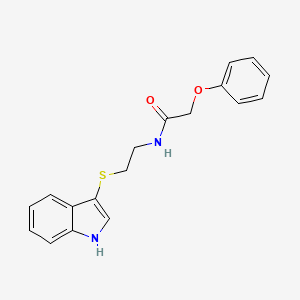
4-(3,4-Difluoroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoroaniline is a compound with the molecular formula C6H5F2N . It’s used in the synthesis of various other compounds . 2,4-Difluoroaniline is another related compound with similar properties .
Synthesis Analysis
While specific synthesis methods for “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” are not available, there are methods for synthesizing related compounds. For example, 3,4-Difluoroaniline can be degraded under aerobic conditions by Pseudomonas fluorescens .Molecular Structure Analysis
The molecular structure of 3,4-Difluoroaniline consists of a benzene ring with two fluorine atoms and one amine group attached . The exact structure of “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” is not available in the sources I found.Physical And Chemical Properties Analysis
3,4-Difluoroaniline has a boiling point of 77 °C/7 mmHg and a density of 1.302 g/mL at 25 °C . 2,4-Difluoroaniline has a boiling point of 170 °C/753 mmHg and a density of 1.268 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
The compound contains fluorine atoms, which are often used in the synthesis of various fluorinated compounds . These compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Local Anesthetic Activity
Derivatives of 3,4-difluoroaniline, which is part of the structure of the compound , have been studied for their local anesthetic activity . This suggests that “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” could potentially be used in the development of new anesthetics.
Development of New Drugs
The compound could be used as a building block in the synthesis of new drugs . The presence of the carboxylic acid group could allow for the formation of amide bonds, which are commonly found in bioactive compounds.
Synthesis of Quinones
The compound has been used in the synthesis of (3,4-disfluoro)phenylquione . Quinones are a class of organic compounds that are widely used in dyes and as oxidizing agents.
Environmental Degradation Studies
3,4-Difluoroaniline, a part of the structure of the compound, has been studied for its degradation under aerobic conditions . This suggests that “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” could potentially be used in environmental studies to understand the fate of similar compounds in the environment.
Studies on Fluorine Chemistry
The compound could be used in studies on fluorine chemistry . The presence of two fluorine atoms could make it a useful compound for studying the effects of fluorination on the properties of organic compounds.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” are not available, the study and application of related compounds continue to be of interest in the field of chemistry. For example, the biodegradation of compounds like 3,4-Dichloroaniline is being studied for environmental remediation .
Eigenschaften
IUPAC Name |
4-(3,4-difluoroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCZEAWBXJPFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)






![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)



![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)
